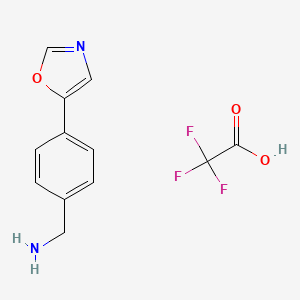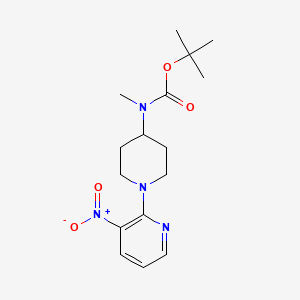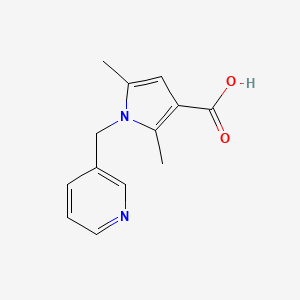
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a catalytic ruthenium complex and an alkali metal base to facilitate the bimolecular assembly of the compound . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
化学反応の分析
Types of Reactions
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
科学的研究の応用
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound may be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .
類似化合物との比較
Similar Compounds
- 2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-2-carboxylic acid
Uniqueness
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the pyridin-3-ylmethyl group
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-12(13(16)17)10(2)15(9)8-11-4-3-5-14-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
InChIキー |
AAMZXQTXNWUFFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


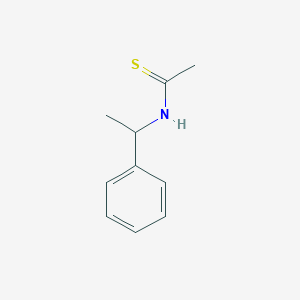
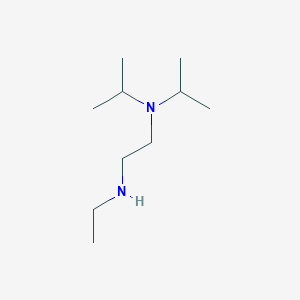

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)

![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)


![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)

![{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
